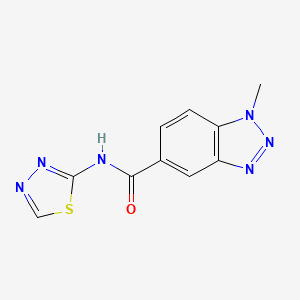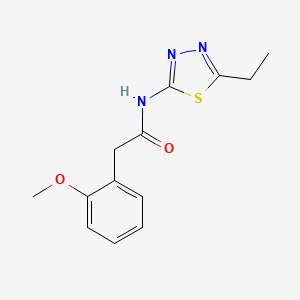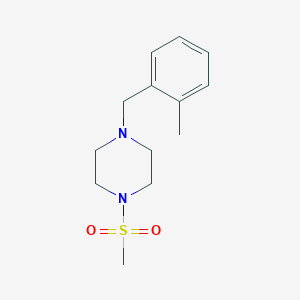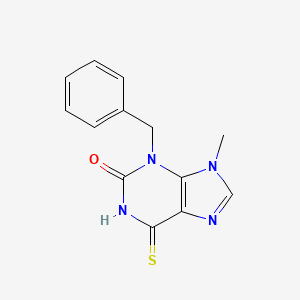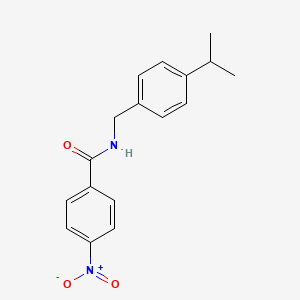
N-(4-isopropylbenzyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylbenzyl)-4-nitrobenzamide, commonly known as INB-4, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that has shown promise in various studies, particularly in cancer research.
作用機序
INB-4 works by binding to the ATP-binding pocket of HSP90, which is essential for its activity. This binding leads to the disruption of the HSP90 chaperone complex, resulting in the degradation of its client proteins. The degradation of client proteins leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
INB-4 has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce tumor growth in animal models. INB-4 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the advantages of INB-4 is its specificity for HSP90, which makes it a potential candidate for cancer therapy with minimal toxicity to normal cells. However, one of the limitations of INB-4 is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for INB-4 in cancer therapy.
将来の方向性
There are several future directions for the development and application of INB-4. One area of research is the development of more potent and selective HSP90 inhibitors, which can improve the efficacy and specificity of cancer therapy. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for INB-4 in cancer therapy. Another area of research is the investigation of the role of HSP90 in other diseases, such as neurodegenerative disorders and infectious diseases. INB-4 may have potential applications in these areas as well.
合成法
INB-4 can be synthesized through a series of chemical reactions. The starting material is 4-nitrobenzoyl chloride, which is reacted with 4-isopropylbenzylamine to form the intermediate product, N-(4-isopropylbenzyl)-4-nitrobenzamide. This intermediate is then purified through recrystallization to obtain the final product, INB-4.
科学的研究の応用
INB-4 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. INB-4 works by targeting a specific protein called heat shock protein 90 (HSP90), which is essential for the survival and growth of cancer cells. Inhibition of HSP90 leads to the degradation of its client proteins, resulting in the inhibition of cancer cell growth and survival.
特性
IUPAC Name |
4-nitro-N-[(4-propan-2-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(2)14-5-3-13(4-6-14)11-18-17(20)15-7-9-16(10-8-15)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWVDEKLDDRUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
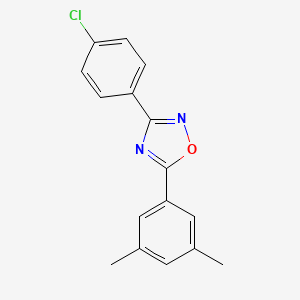
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
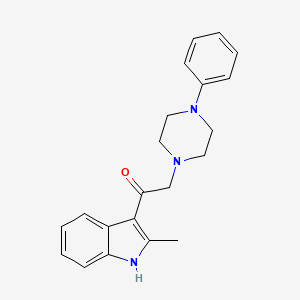


![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)

